molecular formula C23H20FN3O2S2 B2750084 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1260932-42-0

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2750084
CAS No.: 1260932-42-0
M. Wt: 453.55
InChI Key: CFQTVDHXLWJKAC-UHFFFAOYSA-N
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Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Insight

  • A study by (Mary et al., 2020) provides quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a similar compound. They used FT-IR and FT-Raman spectra for characterization and density functional B3LYP method for analysis.

Antiviral Properties

  • The compound's antiviral potency was investigated by (Mary et al., 2020) through docking against SARS-CoV-2 protein. The study indicates potential effectiveness in interacting with the SARS-CoV-2 protease.

Crystal Structure Analysis

  • Research on similar compounds by (Subasri et al., 2017) and (Subasri et al., 2016) focuses on crystal structures and conformation, providing valuable insights into the folding and molecular interactions of these compounds.

Antitumor Activity

  • A study by (Hafez & El-Gazzar, 2017) explores the synthesis and evaluation of derivatives of this compound for antitumor activity. They found potent anticancer activity in human cancer cell lines.

Synthesis and Spectral Characterization

  • (Zaki et al., 2017) discusses the synthesis and spectral characterization of derivatives, indicating potential for future pharmacological investigations.

Antimicrobial Activity

  • Research on pyrimidine-triazole derivatives, as studied by (Majithiya & Bheshdadia, 2022), shows potential antimicrobial activity against selected bacterial and fungal strains.

Pharmacological Evaluation

  • The pharmacological evaluation of similar compounds, as explored by (Shukla et al., 2012), highlights the potential of these compounds in inhibiting specific enzymes, which can be crucial for therapeutic applications.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-14(2)15-7-3-5-9-17(15)25-20(28)13-31-23-26-18-11-12-30-21(18)22(29)27(23)19-10-6-4-8-16(19)24/h3-12,14H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQTVDHXLWJKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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